molecular formula C17H16N2O B12692106 2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)- CAS No. 81265-77-2

2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)-

Cat. No.: B12692106
CAS No.: 81265-77-2
M. Wt: 264.32 g/mol
InChI Key: MQQAYMHKAVHXHM-UHFFFAOYSA-N
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Description

2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)- is a chemical compound with the molecular formula C₁₇H₁₆N₂O It is a derivative of butanone and indazole, featuring a phenyl group substituted with an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)- typically involves the reaction of 2H-indazole with a suitable phenyl-substituted butanone precursor. One common method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the desired product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K₂CO₃) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl and indazole groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in inflammation and cancer progression, modulating their activity to exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)- is unique due to the presence of the 2H-indazole moiety, which imparts specific biological and chemical properties. This structural feature allows for unique interactions with biological targets and distinct reactivity in chemical reactions, making it a valuable compound for research and development.

Properties

CAS No.

81265-77-2

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

4-(4-indazol-2-ylphenyl)butan-2-one

InChI

InChI=1S/C17H16N2O/c1-13(20)6-7-14-8-10-16(11-9-14)19-12-15-4-2-3-5-17(15)18-19/h2-5,8-12H,6-7H2,1H3

InChI Key

MQQAYMHKAVHXHM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)N2C=C3C=CC=CC3=N2

Origin of Product

United States

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